Cas no 117-74-8 (Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10-dimethoxy-, hydroxide (1:1))
117-74-8 structure
Product Name:Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10-dimethoxy-, hydroxide (1:1)
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10-dimethoxy-, hydroxide (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10-dimethoxy-, hydroxide (1:1)
- Benzog-1,3-benzodioxolo5,6-aquinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide
- Berberine hydroxide
- 9,10-dimethoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ium hydroxide
- C.I. Natural Yellow 18
- 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide
- Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide
- DTXSID50151657
- Dar hald
- Daru hald
- Assam wood
- Berbinium, 7,8,13,13a-tetradehydro-9,10-dimethoxy-2,3-(methylenedioxy)-, hydroxide
- SCHEMBL10709599
- 117-74-8
- Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, hydroxide (1:1)
-
- Inchi: 1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1
- InChI Key: GMMNRSJSVLUGRV-UHFFFAOYSA-M
- SMILES: O1COC2C1=CC1=C(C=2)C2C=C3C=CC(=C(C3=C[N+]=2CC1)OC)OC.[OH-]
Computed Properties
- Exact Mass: 353.12637
- Monoisotopic Mass: 353.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 488
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8A^2
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 70.8
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10-dimethoxy-, hydroxide (1:1) Security Information
- Hazardous Material transportation number:1544
- HazardClass:6.1(b)
- PackingGroup:III
Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium,5,6-dihydro-9,10-dimethoxy-, hydroxide (1:1) Related Literature
-
Remir G. Kostyanovsky,Yury I. El'natanov,Oleg N. Krutius,Konstantin A. Lyssenko,Ivan I. Chervin,Denis A. Lenev Mendeleev Commun. 1999 9 109
-
Peter G. Edwards,Benson M. Kariuki,Paul D. Newman,Huw A. Tallis,Craig Williams Dalton Trans. 2014 43 15532
-
Nicholas Bakewell,Rumintha Thavarajah,Majid Motevalli,Tippu S. Sheriff New J. Chem. 2017 41 15411
-
Andrew D. Burrows,Kevin Cassar,Tina Düren,Richard M. W. Friend,Mary F. Mahon,Sean P. Rigby,Teresa L. Savarese Dalton Trans. 2008 2465
-
5. Synthesis and reactivity of the ferrocene-derived phosphine [Fe(η-C5H5){η-C5H4CH2P(CH2OH)2}]Nicholas J. Goodwin,William Henderson,Brian K. Nicholson,J. Kwabena Sarfo,John Fawcett,David R. Russell J. Chem. Soc. Dalton Trans. 1997 4377
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent